molecular formula C7H5ClN2O B13659233 3-Chloroimidazo[1,2-a]pyridin-5-ol

3-Chloroimidazo[1,2-a]pyridin-5-ol

Cat. No.: B13659233
M. Wt: 168.58 g/mol
InChI Key: RLINOCAPBFXVOW-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridin-5-ol is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The chlorine substituent at the 3-position and the hydroxyl group at the 5-position confer distinct electronic and steric properties, making it a versatile intermediate in medicinal and agrochemical synthesis. Its formation mechanism involves the reaction of imidazo[1,2-a]pyridine derivatives with chlorinating agents such as N-chlorosuccinimide (NCS) or acetyl hypochlorite (AcOCl). AM1 computational studies suggest that the chlorination proceeds via an electrophilic attack at the 3-position, followed by a 1,4-chlorine shift or nucleophilic substitution depending on reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroimidazo[1,2-a]pyridin-5-ol typically involves the cyclization of 2-aminopyridine with α-haloketones. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination with TBHP .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are less commonly documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyridin-5-ol and its derivatives have significant applications in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, some imidazo[1,2-a]pyridine derivatives exhibit significant activity against TB by inhibiting key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents/Modifications Key Applications Reference
3-Chloroimidazo[1,2-a]pyridin-5-ol Imidazo[1,2-a]pyridine Cl (C3), OH (C5) Pharmaceutical intermediates
3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid Imidazo[1,2-a]pyrimidine Cl (C3), COOH (C2) Enzyme inhibition studies
1-(6-Chloropyridin-3-ylmethyl)-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-5-ol Imidazo[1,2-a]pyridine NO₂ (C8), CH₃ (C7), Cl-substituted pyridyl Pesticidal agents (e.g., neonicotinoids)
2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine I (C3), Cl (C6), benzodioxol (C2) Radiolabeled probes
3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole Imidazo[1,2-a]pyridine + pyrazole NH₂ (C3, pyrazole) Kinase inhibitors

Chlorination Pathways

  • This compound : Synthesized via NCS/AcOCl-mediated chlorination, with AM1 calculations supporting a 1,4-chlorine shift mechanism .
  • 3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid : Prepared through nucleophilic substitution or cyclization reactions, with carboxyl groups enhancing solubility for biological assays .
  • 1-(6-Chloropyridin-3-ylmethyl)-...imidazo[1,2-a]pyridin-5-ol : Synthesized via alkylation of pyridylmethyl halides, with nitro groups introduced to improve pesticidal activity .

Table 2: Reaction Conditions and Yields

Compound Key Reagents Solvent/Temperature Yield (%) Reference
This compound NCS, AcOCl Acetic acid/RT ~65–75
2-(2H-1,3-Benzodioxol-5-yl)-...pyridine I₂, K₂CO₃ DMF/80°C ~50
3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole Acetonitrile/HCl 40°C ~60–70

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloro-1H-imidazo[1,2-a]pyridin-5-one

InChI

InChI=1S/C7H5ClN2O/c8-5-4-9-6-2-1-3-7(11)10(5)6/h1-4,9H

InChI Key

RLINOCAPBFXVOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C(=C1)NC=C2Cl

Origin of Product

United States

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